7-(2,5-DIMETHOXYPHENYL)-4-(2-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
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Overview
Description
7-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives
Scientific Research Applications
7-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and reduction steps to form the octahydroquinoline core. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and catalyst type, is optimized to ensure efficient production while minimizing costs and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into more reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction can produce more saturated compounds. Substitution reactions can introduce halogens, nitro groups, or other functional groups, leading to a variety of derivatives with different chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the methoxyphenyl groups.
Isoquinoline: Another related compound with a different arrangement of nitrogen and carbon atoms in the ring structure.
Tetrahydroquinoline: A partially saturated analog with fewer hydrogen atoms in the ring.
Uniqueness
7-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is unique due to the presence of two methoxyphenyl groups and the fully saturated octahydroquinoline core
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-15-8-9-22(30-3)17(12-15)14-10-19-24(20(26)11-14)18(13-23(27)25-19)16-6-4-5-7-21(16)29-2/h4-9,12,14,18H,10-11,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYUXGDRFAQNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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